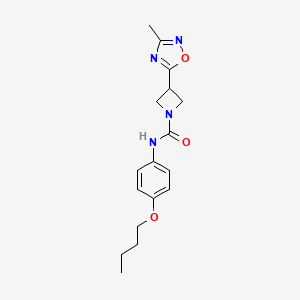

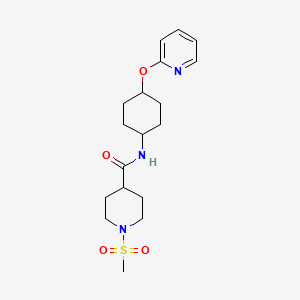

![molecular formula C4H7FN4 B2952591 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine CAS No. 1443289-85-7](/img/structure/B2952591.png)

1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . Triazoles are present in a wide array of pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases .

Synthesis Analysis

The synthesis of triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

Triazoles have a unique structure with three nitrogen atoms in a five-membered ring . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They are often used as core molecules for the design and synthesis of many medicinal compounds .Physical And Chemical Properties Analysis

Triazoles are unique heterocyclic compounds with significant effects on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems, which are vital for living creatures .Aplicaciones Científicas De Investigación

Fluorescent Properties and Sensing Applications

1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine and its derivatives have been explored for their fluorescent properties, particularly in the development of fluorogenic calix[4]arenes. These compounds exhibit fluorescence ratiometry, useful in sensing applications. For instance, derivatives with a pendent ethyleneamine group have shown potential in metal ion and anion sensing due to their fluorescence spectrum changes upon interaction with various ions. The research highlights their selectivity for F- ions, indicating their application in environmental sensing and molecular probes (Lee et al., 2005).

Organic Synthesis and Drug Development

The compound has been utilized in the synthesis of neurokinin-1 receptor antagonists, showcasing its versatility in drug development. An example is the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral clinical administration. This highlights its role in creating therapeutically valuable compounds with potential applications in treating emesis and depression (Harrison et al., 2001).

Material Science and Heterocyclic Chemistry

The compound's structural motif has been key in synthesizing novel materials and chemicals. For instance, it has been used in creating 5-fluoroalkylated 1H-1,2,3-triazoles, leading to novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds. These findings contribute to the field of heterocyclic chemistry and offer insights into designing new materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Peng & Zhu, 2003).

Mecanismo De Acción

Target of Action

Triazole compounds, in general, have been known to interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .

Mode of Action

It’s worth noting that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of a fluorine atom in the compound could potentially enhance these interactions, thereby increasing its pharmacological activity .

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated heterocycles have been reported to exhibit enhanced biological activities compared to their non-fluorinated counterparts .

Result of Action

Given the broad spectrum of biological activities associated with triazole compounds, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-fluoroethyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN4/c5-1-2-9-3-4(6)7-8-9/h3H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFXLNVWCBLVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

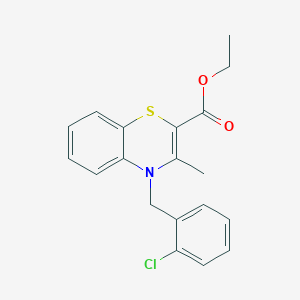

![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)

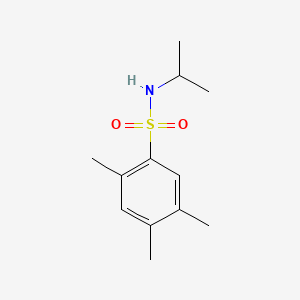

![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)

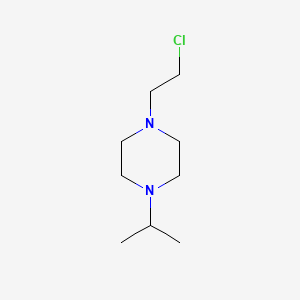

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)

![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)